molecular formula C11H23N3O5S2 B7179122 N-[1-[2-(methanesulfonamido)-3-methylbutanoyl]pyrrolidin-3-yl]methanesulfonamide

N-[1-[2-(methanesulfonamido)-3-methylbutanoyl]pyrrolidin-3-yl]methanesulfonamide

Cat. No.: B7179122
M. Wt: 341.5 g/mol
InChI Key: QQRNZRHVNGEZIV-UHFFFAOYSA-N
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Description

N-[1-[2-(methanesulfonamido)-3-methylbutanoyl]pyrrolidin-3-yl]methanesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing ring, and two methanesulfonamide groups, which are known for their electron-withdrawing properties.

Properties

IUPAC Name

N-[1-[2-(methanesulfonamido)-3-methylbutanoyl]pyrrolidin-3-yl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O5S2/c1-8(2)10(13-21(4,18)19)11(15)14-6-5-9(7-14)12-20(3,16)17/h8-10,12-13H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQRNZRHVNGEZIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCC(C1)NS(=O)(=O)C)NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[2-(methanesulfonamido)-3-methylbutanoyl]pyrrolidin-3-yl]methanesulfonamide typically involves multiple steps. One common method involves the alkylation or arylation of sulfonamides. For instance, the reaction of methanesulfonamide with appropriate alkylating agents under basic conditions can yield the desired product . The reaction conditions often include the use of catalysts such as palladium or copper to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of environmentally benign solvents and reagents is also emphasized to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-[2-(methanesulfonamido)-3-methylbutanoyl]pyrrolidin-3-yl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, copper.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can lead to the formation of amines.

Scientific Research Applications

N-[1-[2-(methanesulfonamido)-3-methylbutanoyl]pyrrolidin-3-yl]methanesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-[2-(methanesulfonamido)-3-methylbutanoyl]pyrrolidin-3-yl]methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide groups can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-[2-(methanesulfonamido)-3-methylbutanoyl]pyrrolidin-3-yl]methanesulfonamide is unique due to its dual methanesulfonamide groups, which provide strong electron-withdrawing effects. This feature enhances its reactivity and makes it a valuable reagent in organic synthesis and medicinal chemistry.

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